Adenosine Kinase Inhibitory Potency: GP515 Exhibits Intermediate Potency Between ABT-702 and 5-Iodotubercidin
GP515 inhibits human adenosine kinase with an IC₅₀ of 4 nM [1]. In comparison, the non-nucleoside inhibitor ABT-702 displays an IC₅₀ of 1.7 nM (approximately 2.4-fold more potent) [2], while the nucleoside analog 5-iodotubercidin has an IC₅₀ of 26 nM (6.5-fold less potent) [3]. These potency rankings are derived from separate studies employing recombinant or native human AK enzyme preparations and must be interpreted as cross-study comparisons.
| Evidence Dimension | Human adenosine kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 4 nM |
| Comparator Or Baseline | ABT-702: 1.7 nM; 5-iodotubercidin: 26 nM |
| Quantified Difference | GP515 is 2.4-fold less potent than ABT-702 and 6.5-fold more potent than 5-iodotubercidin |
| Conditions | Recombinant or native human adenosine kinase enzyme assays (separate studies) |
Why This Matters
For researchers requiring intermediate potency within the AK inhibitor class—balancing target engagement against potential off-target effects—GP515 occupies a distinct position that is not replicated by either the ultra-potent ABT-702 or the less potent 5-iodotubercidin.
- [1] MedChemExpress. GP515 Product Page. Biological Activity: IC50 = 4 nM (human adenosine kinase). View Source
- [2] Jarvis MF, Yu H, McGaraughty S, Wismer CT, Mikusa J, Zhu C, Chu KL, Kohlhaas K, Cowart MD, Lee CH, Stewart AO, Cox BF, Polakowski J, Kowaluk EA. ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2,3-d]pyrimidine), a novel orally effective adenosine kinase inhibitor with analgesic and anti-inflammatory properties: I. In vitro characterization and acute antinociceptive effects in the mouse. J Pharmacol Exp Ther. 2000;295(3):1156-1164. View Source
- [3] Adooq Bioscience. 5-Iodotubercidin (NSC 113939) Datasheet. Product Catalog No. A13948. IC50 = 26 nM (adenosine kinase). View Source
